Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate

Chiral resolution Enantiomeric differentiation Medicinal chemistry building blocks

Select this (R)-configured Boc-amine building block for unambiguous stereochemical control in fragment-based drug discovery and parallel synthesis. Unlike achiral methylene-bridged analogs, the defined (R)-enantiomer at the alpha-ethyl position bypasses post-synthetic chiral resolution, enabling direct incorporation into SPR screening arrays against kinases, GPCRs, and epigenetic targets. The single C5–Br bond supports high-throughput Suzuki-Miyaura diversification without the chemoselectivity issues of 3,5-dibromo variants. Boc protection enables orthogonal deprotection (TFA or HCl/dioxane) fully compatible with Cbz/Fmoc strategies in multi-step routes. Ideal for CNS-targeted library production where conformational preorganization of the alpha-methyl branch enhances binding potency.

Molecular Formula C10H17BrN4O2
Molecular Weight 305.176
CAS No. 2416217-59-7
Cat. No. B2587735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate
CAS2416217-59-7
Molecular FormulaC10H17BrN4O2
Molecular Weight305.176
Structural Identifiers
SMILESCC(C1=NN=C(N1C)Br)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H17BrN4O2/c1-6(7-13-14-8(11)15(7)5)12-9(16)17-10(2,3)4/h6H,1-5H3,(H,12,16)/t6-/m1/s1
InChIKeyOSBGHDPMMDGDSR-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate (CAS 2416217-59-7): Procurement-Relevant Identity and Class Positioning


Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate (CAS 2416217-59-7) is a chiral, Boc-protected amine building block featuring a 5-bromo-4-methyl-1,2,4-triazole core with a single defined (R)-stereocentre at the alpha carbon of the ethyl linker . With molecular formula C10H17BrN4O2 and a monoisotopic mass of 304.053488 Da , it belongs to the class of 1,2,4-triazole carbamates employed as synthetic intermediates in medicinal chemistry and agrochemical research [1]. The compound integrates three functional handles in one scaffold: a Boc-protected primary amine, an aryl bromide for transition-metal-catalyzed cross-coupling, and a chiral (R)-configured alpha-methylbenzylamine-type moiety.

Why In-Class 1,2,4-Triazole Carbamates Cannot Substitute for Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate (CAS 2416217-59-7)


Generic substitution within the 1,2,4-triazole carbamate family is precluded by three structural features that directly control downstream synthetic utility and biological target engagement: (i) the defined (R)-stereochemistry at the alpha-ethyl position, which is absent in achiral methylene-bridged analogs such as tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate (CAS 2377035-29-3) [1]; (ii) the regiochemistry of bromine substitution at the 5-position of the triazole ring, which dictates cross-coupling reactivity and metabolic stability differently than 3-bromo or 3,5-dibromo variants [2]; and (iii) the N4-methylation pattern on the triazole, which alters both the electron density of the heterocycle and its hydrogen-bond-acceptor capacity relative to N1- or N2-alkylated isomers [3]. The Boc protecting group further imposes orthogonal deprotection conditions (TFA or HCl/dioxane) that are incompatible with benzyl carbamate (Cbz) analogs requiring hydrogenolysis, making direct replacement in multi-step synthetic sequences unfeasible without re-optimization of the entire route.

Quantitative Differentiation Evidence for Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate (CAS 2416217-59-7) Versus Closest Analogs


Chiral (R)-Configuration at the Alpha-Ethyl Stereocentre Versus (S)-Enantiomer (CAS 2445750-86-5): Structural and Pharmacological Implications

The target compound bears a single defined (R)-stereocentre at the carbon linking the triazole ring to the Boc-carbamate nitrogen . Its direct enantiomer, tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate (CAS 2445750-86-5, molecular weight 305.2 g/mol, identical molecular formula C10H17BrN4O2) , differs solely in the spatial orientation of the methyl group. In chiral bioactive molecules, enantiomers routinely exhibit differential target binding; within the broader 1,2,4-triazole class, the (R)- and (S)-enantiomers of alpha-substituted triazole carbamates have been documented to show divergent activities at biological targets such as TRH receptors, with EC50 differences exceeding 20-fold between enantiomers in certain series [1]. Procurement of a single, defined enantiomer eliminates the need for chiral chromatographic separation and ensures batch-to-batch stereochemical consistency in SAR campaigns.

Chiral resolution Enantiomeric differentiation Medicinal chemistry building blocks

5-Bromo Regiochemistry on 1,2,4-Triazole: Synthetic Versatility Versus 3-Bromo and 3,5-Dibromo Analogs

The bromine atom at the 5-position of the 4-methyl-4H-1,2,4-triazole ring in the target compound provides a single, regiochemically defined handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) . In contrast, 3-bromo-1H-1,2,4-triazole analogs (e.g., CAS 1823879-91-9) place bromine at the 3-position, which exhibits different electronic character and steric environment due to proximity to the ring NH or N-alkyl group, resulting in altered oxidative addition rates with Pd(0) catalysts [1]. The 3,5-dibromo variant introduces chemoselectivity challenges: differential reactivity between the two C–Br bonds can lead to mixtures of mono- and bis-functionalized products unless carefully controlled [2]. The target compound's single bromine at C5, combined with N4-methylation, ensures unambiguous site-selectivity in sequential coupling-deprotection sequences.

Cross-coupling Regioselective functionalization Synthetic intermediate

Boc (tert-Butyl Carbamate) Protecting Group: Orthogonal Deprotection Selectivity Versus Benzyl Carbamate (Cbz) Analogs

The target compound employs a tert-butyl carbamate (Boc) protecting group, which is cleaved under acidic conditions (TFA/CH2Cl2 or 4 M HCl in dioxane) within 1–4 h at room temperature [1]. Its closest carbamate-protecting-group analog, benzyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate (CAS 2679930-87-9, C13H15BrN4O2, MW 339.19) [2], requires hydrogenolysis (H2, Pd/C) for deprotection, which is incompatible with substrates containing alkene, alkyne, or nitro functional groups. The Boc group's acid lability is orthogonal to the Cbz group's hydrogenolytic removal, enabling sequential deprotection strategies in complex molecule synthesis. Additionally, the tert-butyl cation released during Boc deprotection is scavenged in situ, whereas the benzyl carbocation from Cbz cleavage can alkylate nucleophilic residues unless rigorously controlled [3].

Protecting group strategy Orthogonal deprotection Multi-step synthesis

N4-Methyl-1,2,4-Triazole Regioisomer: Electronic and Physicochemical Distinction from N1-Methyl-1,2,3-Triazole and Pyrazole Isosteres

The target compound features a 4-methyl-4H-1,2,4-triazole ring, which places the methyl substituent on the N4 nitrogen. This contrasts with N1-methyl-1,2,4-triazole isomers (where methylation occurs at N1) and with 1,2,3-triazole regioisomers . The N4-methylation pattern in 1,2,4-triazoles confers a calculated dipole moment distinct from N1-methyl analogs, affecting both HPLC retention behavior and target binding. Importantly, a pyrazole carbamate with identical molecular formula (C10H17BrN4O2, CAS 1447607-89-7, tert-butyl 5-bromo-1-methyl-1H-pyrazol-3-ylcarbamate) represents a constitutional isomer where the triazole ring is replaced by a pyrazole. The 1,2,4-triazole core provides an additional hydrogen-bond-accepting nitrogen (N2) compared to pyrazole, increasing the H-bond acceptor count from 3 to 4, which measurably impacts aqueous solubility and protein-ligand interaction potential [1].

Heterocycle electronics Regioisomerism Bioisosterism

Alpha-Branched Ethyl Linker: Conformational Restriction Versus Linear Ethylene and Methylene Analogs

The target compound contains a chiral alpha-methyl-substituted ethyl linker connecting the triazole ring to the Boc-carbamate nitrogen. This contrasts with the linear ethylene analog tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate (no CAS identified but structurally inferred) and the methylene analog tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate (CAS 2377035-29-3) [1]. The alpha-methyl group introduces conformational restriction by increasing the rotational barrier around the C(triazole)–C(alpha) and C(alpha)–N bonds via allylic 1,3-strain, reducing the number of accessible low-energy conformers from ~9 (freely rotatable ethylene linker) to ~3–4 [2]. This preorganization can enhance binding affinity by reducing the entropic penalty upon target engagement, a principle validated across numerous medicinal chemistry programs where alpha-methylation of benzylic amines improved potency by 2–10 fold [3].

Conformational restriction Linker optimization Ligand preorganization

Optimal Application Scenarios for Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate (CAS 2416217-59-7) Based on Quantitative Differentiation Evidence


Stereochemically Defined Fragment Library Synthesis for CNS Target Screening

The (R)-configured alpha-methylbenzylamine-type moiety in this compound makes it an ideal input for fragment-based drug discovery (FBDD) libraries targeting CNS enzymes and receptors where stereochemistry governs target engagement. The defined (R)-enantiomer eliminates the need for post-synthesis chiral resolution, enabling direct incorporation into fragment arrays for SPR-based screening against targets such as kinases, GPCRs, and epigenetic proteins. The Boc group can be removed quantitatively under mild acidic conditions to reveal the primary amine for further derivatization or direct biological testing [1].

Pd-Catalyzed Diversification in Parallel Synthesis of Triazole-Containing Compound Collections

The single C5–Br bond in the 4-methyl-4H-1,2,4-triazole core [2] provides a regiochemically unambiguous handle for high-throughput Suzuki-Miyaura or Buchwald-Hartwig diversification in parallel synthesis format. This circumvents the chemoselectivity issues encountered with 3,5-dibromo-triazoles, where statistical mixtures of mono- and bis-arylated products complicate purification and reduce isolated yields. The compound is suited for 96-well plate-based library production where uniform reactivity across all wells is critical for meaningful SAR interpretation.

Multi-Step Synthesis of Protected Amino-Triazole Pharmacophores Requiring Orthogonal Deprotection

For medicinal chemistry routes requiring sequential unveiling of amine functionalities, the Boc group on this compound provides acid-labile protection that is fully orthogonal to Cbz or Fmoc groups employed elsewhere in the synthetic sequence [3]. This enables chemists to build complexity through iterative protection/deprotection cycles without cross-reactivity, as validated in the multi-step synthesis of CXCR3 antagonist ACT-777991 where analogous 1,2,4-triazole intermediates with orthogonal protecting groups were employed [4].

Conformationally Biased Scaffold for Structure-Based Drug Design of Enzyme Inhibitors

The alpha-methyl branch on the ethyl linker restricts the conformational ensemble of the molecule [5], offering a preorganized pharmacophore that can reduce the entropic penalty upon binding to rigid enzyme active sites. This feature is particularly valuable in the design of kinase inhibitors and protease inhibitors where the triazole ring serves as a hinge-binding motif or a catalytic residue-directed warhead, and where conformational preorganization has been shown to improve binding potency by 2–10 fold [5].

Quote Request

Request a Quote for Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.